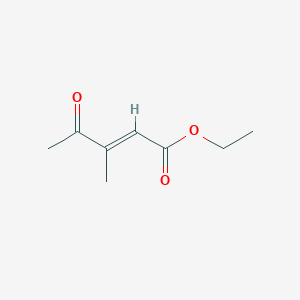

Ethyl 3-methyl-4-oxopent-2-enoate

Beschreibung

The exact mass of the compound Ethyl 3-methyl-4-oxopent-2-enoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-methyl-4-oxopent-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methyl-4-oxopent-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (E)-3-methyl-4-oxopent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-4-11-8(10)5-6(2)7(3)9/h5H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZTVSCDAXYPTP-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13979-23-2 | |

| Record name | NSC157344 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Ethyl 3-methyl-4-oxopent-2-enoate: A Technical Guide to Structural Properties, Synthesis, and Macrocyclic Applications

Abstract As a Senior Application Scientist, I present this comprehensive technical whitepaper on Ethyl 3-methyl-4-oxopent-2-enoate (CAS: 13979-23-2). This bifunctional α,β-unsaturated keto-ester serves as a highly versatile building block in advanced organic synthesis, particularly in the construction of complex macrocyclic architectures like Rapamycin analogs. This guide synthesizes structural data, field-proven synthetic protocols, and the mechanistic causality behind its handling and application.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental physicochemical properties of Ethyl 3-methyl-4-oxopent-2-enoate is critical for predicting its behavior in complex reaction environments. The molecule features an extended conjugated system that dictates its reactivity profile.

Table 1: Quantitative Physicochemical Data

| Property | Value | Source |

| IUPAC Name | Ethyl (E)-3-methyl-4-oxopent-2-enoate | [1] |

| CAS Number | 13979-23-2 | [2] |

| Molecular Formula | C₈H₁₂O₃ | [2] |

| Molecular Weight | 156.18 g/mol | [2] |

| Density | 1.01 g/cm³ | [3] |

| Boiling Point | 237.4 °C (at 760 mmHg) | [3] |

| SMILES String | CCOC(=O)C=C(C(=O)C)C | [2] |

Structural & Mechanistic Analysis

Ethyl 3-methyl-4-oxopent-2-enoate is characterized by its push-pull conjugated system . It contains both an ester group and a ketone group separated by a substituted alkene.

Mechanistic Causality: The presence of the α,β-unsaturated ester makes the β-carbon a prime target for Michael additions (conjugate additions). However, the cross-conjugation with the ketone at the C4 position stabilizes the molecule while simultaneously differentiating the electrophilicity of the two carbonyl centers. This differentiation is the exact chemical lever chemists pull when utilizing this molecule in stereoselective synthesis[4]. The compound typically exists as a mixture of (E) and (Z) isomers, though the (Z) isomer slowly and spontaneously isomerizes to the thermodynamically favored (E) isomer due to steric relief[5].

Synthesis Methodology: Controlled Wittig Olefination

The most robust method for synthesizing Ethyl 3-methyl-4-oxopent-2-enoate is via the mono-Wittig olefination of diacetyl (2,3-butanedione)[5].

Protocol 1: Self-Validating Mono-Wittig Synthesis

Objective: Achieve statistical mono-olefination of diacetyl while strictly suppressing di-olefination.

-

Step 1: Reagent Preparation. Dissolve 20 mmol of diacetyl in anhydrous CH₂Cl₂ under an inert argon atmosphere.

-

Step 2: Controlled Ylide Addition. Slowly add 1.0 equivalent (20 mmol) of ethoxycarbonylmethyltriphenylphosphonium bromide (pre-treated with a mild base to form the ylide) at 0 °C.

-

Causality: Diacetyl possesses two identical, highly reactive ketone groups. By keeping the temperature at 0 °C, we lower the kinetic energy of the system. Once the first ylide attacks, the resulting oxaphosphetane intermediate undergoes cycloreversion to form the α,β-unsaturated ester. This newly formed double bond conjugates with the remaining ketone, significantly reducing its electrophilicity and preventing a second ylide attack (di-olefination).

-

-

Step 3: Cycloreversion & Maturation. Allow the reaction to warm to room temperature and stir for 4 hours to ensure complete extrusion of triphenylphosphine oxide (Ph₃P=O).

-

Step 4: Self-Validation (TLC & NMR). Monitor the reaction via Thin Layer Chromatography (TLC) using a cyclohexane/ethyl acetate (15/1) mobile phase. The system validates itself by resolving into two distinct product spots: Rf = 0.22 for the (E)-isomer and Rf = 0.14 for the (Z)-isomer[5].

-

Step 5: Purification. Purify via silica gel column chromatography. The combined yield typically reaches ~78% (2.5:1 E:Z ratio)[5].

Caption: Workflow of the controlled mono-Wittig olefination of diacetyl to yield the target ester.

Advanced Applications: Rapamycin Macrocyclic Toolbox

In drug development, Ethyl 3-methyl-4-oxopent-2-enoate is a critical advanced intermediate. A landmark application is its use in the stereoselective synthesis of a pyran fragment utilized to build 22-membered macrocyclic Rapamycin analogs[4].

Protocol 2: Conversion to Rapamycin Keto-Fragment

Objective: Convert the ester into an extended keto-fragment without destroying the native ketone.

-

Step 1: Acetalization (Keto Protection). React (E)-Ethyl 3-methyl-4-oxopent-2-enoate with ethylene glycol and catalytic p-TsOH under Dean-Stark conditions[4].

-

Causality: The downstream ester reduction requires strong hydride donors. If left unprotected, the highly electrophilic ketone would be reduced instantly. Ethylene glycol selectively masks the ketone as a cyclic acetal, shielding it.

-

-

Step 2: Ester Reduction. Treat the protected intermediate with a hydride reducing agent (e.g., DIBAL-H) at -78 °C to reduce the carboxyl ester to a primary alcohol[4].

-

Step 3: Allylation & Deprotection. Subject the resulting alcohol to allylation to extend the carbon chain. Finally, perform an acidic workup to hydrolyze the acetal and unmask the ketone[4].

-

Step 4: Self-Validation. Use IR spectroscopy to validate the workflow. The ester carbonyl stretch (~1720 cm⁻¹) must disappear after Step 2, and the ketone carbonyl stretch (~1715 cm⁻¹) must reappear post-deprotection in Step 3.

Caption: Integration of the ester into a Rapamycin macrocyclic analog via selective protection.

Handling, Stability, and Storage

Due to the reactive nature of the α,β-unsaturated system, Ethyl 3-methyl-4-oxopent-2-enoate is susceptible to slow polymerization or degradation if exposed to strong light, heat, or radical initiators.

-

Storage Protocol: It is strictly recommended to utilize cold-chain transportation [6] and store the compound at 2–8 °C (or -20 °C for long-term storage) under an inert atmosphere (Argon or Nitrogen) to maintain the integrity of the (E)-isomer and prevent oxidative degradation.

References

-

ChemSrc Database : ethyl 3-methyl-4-oxo-pent-2-enoate Physical and Chemical Properties. Available at:[Link]

-

Organic Letters (ACS Publications) : Stereoselective Synthesis of Rapamycin Fragment To Build a Macrocyclic Toolbox (2015). Available at:[Link]

-

The Royal Society of Chemistry (RSC) : Electronic Supplementary Information (ESI) - Synthesis of Ethyl 3-methyl-4-oxopent-2-enoate (2016). Available at:[Link]

Sources

- 1. ethyl 3-methyl-4-oxopent-2-enoate | 13979-23-2 [sigmaaldrich.com]

- 2. appchemical.com [appchemical.com]

- 3. 13979-23-2_ethyl 3-methyl-4-oxo-pent-2-enoateCAS号:13979-23-2_ethyl 3-methyl-4-oxo-pent-2-enoate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. 13979-23-2|Ethyl 3-methyl-4-oxopent-2-enoate|BLD Pharm [bldpharm.com]

Technical Whitepaper: Safety Data Sheet (SDS) and Preliminary Toxicity Profiling of CAS 13979-23-2

Executive Summary

CAS 13979-23-2 (Ethyl 3-methyl-4-oxopent-2-enoate) is an α,β-unsaturated carbonyl compound characterized by its dual functionality as an ester and a ketone. Due to the highly polarized nature of its conjugated double bond, this molecule acts as a potent Michael acceptor. This whitepaper provides a comprehensive structural analysis, a preliminary Safety Data Sheet (SDS), and a mechanistic toxicity profile grounded in its electrophilic reactivity toward biological nucleophiles. It is designed to equip researchers and drug development professionals with the foundational causality and experimental workflows needed to safely handle and validate this compound.

Chemical Identity & Structural Analysis

Before assessing toxicity, it is critical to establish the physicochemical parameters that govern the molecule's behavior in biological systems ([Sigma-Aldrich Product Data[1]]()).

Table 1: Chemical Identity and Physicochemical Properties

| Parameter | Value |

| Chemical Name | Ethyl 3-methyl-4-oxopent-2-enoate |

| CAS Registry Number | 13979-23-2 |

| Synonyms | (E)-ethyl 3-methyl-4-oxopent-2-enoate |

| Molecular Formula | C8H12O3 |

| Molecular Weight | 156.18 g/mol |

| Structural Class | α,β-unsaturated carbonyl (Ester/Ketone) |

| Electrophilic Domain | Michael Acceptor (polarized β-carbon) |

The core toxicological concern for CAS 13979-23-2 stems from its α,β-unsaturated system. The conjugation of the alkene with the carbonyl group withdraws electron density from the β-carbon, rendering it highly electrophilic and susceptible to nucleophilic attack.

Mechanistic Toxicity Profile: The Michael Acceptor Paradigm

The primary mechanism of toxicity for α,β-unsaturated esters and ketones is their ability to undergo hetero-Michael addition reactions with cellular thiols (2).

-

Protein Alkylation: The electrophilic β-carbon readily reacts with the sulfhydryl (-SH) groups of cysteine residues in target proteins, leading to irreversible covalent modification.

-

Glutathione (GSH) Depletion: GSH acts as the primary intracellular antioxidant. Michael acceptors rapidly conjugate with GSH, driven by the high polarizability of the sulfur atom (3). When the kinetic rate of GSH depletion exceeds cellular synthesis, the cell enters a state of severe oxidative stress.

-

Downstream Pathologies: The depletion of GSH and subsequent accumulation of reactive oxygen species (ROS) are directly correlated with skin sensitization (allergic contact dermatitis) and aquatic toxicity ([Read-across to rank skin sensitization potential[4]](); 5).

Mechanistic pathway of CAS 13979-23-2 toxicity via Michael addition and oxidative stress.

Preliminary Safety Data Sheet (SDS) Parameters

Based on structural alerts and read-across methodologies for Michael acceptors within the α,β-unsaturated domain, the following preliminary GHS classifications must be enforced in the laboratory.

Table 2: Preliminary Safety Data Sheet (SDS) Parameters

| Hazard Category | GHS Classification (Predicted) | Hazard Statement |

| Health Hazard | Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. |

| Health Hazard | Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |

| Health Hazard | STOT SE (Category 3) | H335: May cause respiratory irritation. |

| Environmental | Aquatic Toxicity (Acute 2) | H401: Toxic to aquatic life. |

Handling and Storage Causality: Store in a cool, dry place strictly segregated from strong nucleophiles (e.g., primary amines, thiols) and oxidizing agents. Because the molecule is inherently primed for nucleophilic attack, exposure to ambient moisture or nucleophilic vapors can lead to degradation or exothermic polymerization.

First Aid Causality: In case of skin contact, wash immediately with copious amounts of soap and water. The covalent nature of skin sensitization means rapid removal is critical; once the Michael adduct forms with skin proteins, the immunological cascade (haptenation) cannot be reversed.

Experimental Workflows for Toxicity Validation

To empirically validate the toxicity profile of CAS 13979-23-2, an in chemico Glutathione (GSH) Depletion Assay is required. This protocol measures the kinetic rate of thiol reactivity, acting as a highly accurate surrogate for in vivo hepatotoxicity and skin sensitization potential.

Step-by-step experimental workflow for in chemico glutathione (GSH) depletion assay.

Self-Validating Protocol: In Chemico GSH Reactivity Assay

-

Reagent Preparation: Prepare a 10 mM stock solution of CAS 13979-23-2 in anhydrous DMSO. Prepare a 1 mM solution of reduced glutathione (GSH) in 100 mM sodium phosphate buffer (pH 7.4). Logic: pH 7.4 mimics physiological conditions, ensuring the thiol group is partially deprotonated to its reactive thiolate anion form.

-

Incubation: Mix the test compound and GSH in a 1:10 to 1:50 molar ratio (excess electrophile) to maintain pseudo-first-order kinetics. Incubate the mixture in the dark at 37°C.

-

Time-Course Sampling: Extract 100 µL aliquots at precise intervals (15, 30, 60, and 120 minutes).

-

Quenching: Immediately add 10 µL of 10% Trichloroacetic acid (TCA) to the aliquot. Logic: TCA drastically lowers the pH, protonating the thiolate anion and instantly halting the Michael addition reaction, freezing the kinetic state.

-

Derivatization (Ellman's Assay): Add 50 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). DTNB reacts exclusively with the remaining free GSH to produce 2-nitro-5-thiobenzoate (TNB), a highly chromogenic yellow product.

-

Quantification: Measure absorbance at 412 nm using a microplate reader.

-

Self-Validation Mechanism (Critical): The assay must run concurrently with a positive control (1-chloro-2,4-dinitrobenzene, CDNB) and a vehicle control (DMSO). The experimental run is only validated if the vehicle control exhibits <5% spontaneous GSH auto-oxidation and the CDNB control demonstrates >90% GSH depletion. This internal logic ensures the integrity of the DTNB reagent and eliminates false positives caused by buffer oxidation or spectrophotometer miscalibration.

Conclusion

CAS 13979-23-2 is a reactive electrophile requiring stringent handling protocols. Its structural classification as a Michael acceptor dictates its toxicological profile, which is primarily driven by irreversible covalent binding to biological thiols. Drug development professionals must account for this reactivity when evaluating its use as a synthetic intermediate or potential therapeutic fragment, utilizing the validated in chemico workflows provided to quantify its exact depletion kinetics and mitigate occupational hazards.

References

- Prediction of Michael-Type Acceptor Reactivity toward Glutathione Source: ResearchGate / Chemical Research in Toxicology URL

- Read-across to rank skin sensitization potential: subcategories for the Michael acceptor domain Source: PubMed / NIH URL

- ethyl 3-methyl-4-oxopent-2-enoate | 13979-23-2 Source: Sigma-Aldrich URL

- Abiotic Sulfhydryl Reactivity: A Predictor of Aquatic Toxicity for Carbonyl-Containing α,β-Unsaturated Compounds Source: ACS Publications URL

- Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Source: PMC / NIH URL

Sources

- 1. ethyl 3-methyl-4-oxopent-2-enoate | 13979-23-2 [sigmaaldrich.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Read-across to rank skin sensitization potential: subcategories for the Michael acceptor domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

1H and 13C NMR chemical shifts for Ethyl 3-methyl-4-oxopent-2-enoate

An in-depth technical analysis of the structural and magnetic resonance properties of Ethyl 3-methyl-4-oxopent-2-enoate.

Executive Summary & Structural Significance

Ethyl 3-methyl-4-oxopent-2-enoate (CAS: 13979-23-2)[1] is a highly functionalized α,β -unsaturated dicarbonyl compound. Featuring both an ester and a methyl ketone moiety flanking a tri-substituted alkene, it serves as a highly electrophilic Michael acceptor and a versatile building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

Because the central alkene is tri-substituted, the molecule exists as an equilibrating mixture of (E) and (Z) stereoisomers. Distinguishing between these isomers is critical for downstream synthetic reproducibility. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this validation, as the spatial geometry of each isomer fundamentally alters the local magnetic environment, resulting in distinct 1H and 13C chemical shifts[2].

Stereochemical Dynamics: The (E) / (Z) Dichotomy

When synthesized via standard olefination (e.g., the Wittig reaction between diacetyl and an ethoxycarbonyl phosphonium ylide), the reaction yields a kinetic mixture of both (E) and (Z) isomers[2].

However, the (Z)-isomer is thermodynamically strained. In the (Z) geometry, the bulky ethyl ester ( −CO2Et ) and the acetyl group ( −COCH3 ) are cis to one another. This induces a severe steric clash that forces the molecule out of coplanarity. Over time, or under mild thermal conditions, the (Z)-isomer acts as a kinetic intermediate that slowly isomerizes into the thermodynamic sink: the (E)-isomer. In the (E)-isomer, the bulky groups are trans, allowing the entire π -system to remain planar and fully conjugated.

Causality between stereochemical geometry, conjugation, and resulting NMR chemical shifts.

1H NMR Chemical Shift Analysis: Magnetic Anisotropy

In proton NMR, the spatial arrangement of atoms dictates their exposure to the induced magnetic fields of neighboring π -bonds. The chemical shifts below (recorded at 500 MHz in CDCl3 ) highlight the profound impact of diamagnetic anisotropy[2].

Causality Insight: In the (E)-isomer, the C2 alkene proton is geometrically cis to the ketone carbonyl. The π -electrons of the C=O bond circulate in the applied magnetic field, creating a strong deshielding cone. Because the C2 proton sits directly in this cone, its electron density is stripped, shifting its resonance far downfield to 6.51 ppm . Conversely, in the (Z)-isomer, the C2 proton is cis to the allylic methyl group. Escaping the carbonyl's deshielding cone, it resonates at a much more shielded 5.66 ppm [2].

| Proton Assignment | (E)-Isomer δ (ppm) | (Z)-Isomer δ (ppm) | Multiplicity | Integration | Mechanistic Causality |

| C2-H (Alkene) | 6.51 | 5.66 | Singlet (s) | 1H | Deshielded by cis-ketone in (E)-isomer. |

| C3-CH3 (Allylic) | 2.12 | 1.96 | Singlet (s) | 3H | Deshielded by cis-ester in (E)-isomer. |

| C5-H3 (Ketone) | 2.31 | 2.32 | Singlet (s) | 3H | Terminal methyl ketone; unaffected by geometry. |

| O-CH2 (Ester) | ~4.20 | ~4.15 | Quartet (q) | 2H | Standard ethyl ester methylene coupling ( J≈7.1 Hz). |

| O-CH3 (Ester) | ~1.30 | ~1.28 | Triplet (t) | 3H | Standard ethyl ester methyl coupling ( J≈7.1 Hz). |

13C NMR Chemical Shift Analysis: Coplanarity & Conjugation

Carbon-13 shifts (recorded at 125 MHz in CDCl3 ) are highly sensitive to electron density modulated by resonance and hybridization[2].

Causality Insight: As established, the (Z)-isomer's steric clash forces the ketone carbonyl out of the alkene plane. This loss of coplanarity destroys the p -orbital overlap required for π -conjugation. Deprived of the electron-donating resonance from the alkene, the ketone carbon ( C4 ) becomes highly electron-deficient, shifting drastically downfield to 206.3 ppm . In the (E)-isomer, the planar geometry allows full conjugation; the delocalization of π -electrons shields the ketone carbon, shifting it upfield to 199.8 ppm [2].

| Carbon Assignment | (E)-Isomer δ (ppm) | (Z)-Isomer δ (ppm) | Mechanistic Causality |

| C4 (Ketone C=O) | 199.8 | 206.3 | (Z)-isomer loses conjugation due to steric twist, deshielding C=O. |

| C1 (Ester C=O) | 166.2 | 165.3 | Ester carbonyl resonance. |

| C3 (Alkene C) | 150.7 | 157.7 | Substituted alkene carbon; highly deshielded. |

| C2 (Alkene CH) | 126.0 | 116.6 | Unsubstituted alkene carbon. |

| O-CH2 (Ester) | 60.5 | 60.5 | Ethyl ester methylene carbon. |

| C5 (Ketone CH3) | 26.2 | 28.6 | Methyl ketone carbon. |

| C3-CH3 (Allylic) | 13.1 | 20.3 | Allylic methyl carbon. |

| O-CH3 (Ester) | 14.2 | 14.2 | Ethyl ester methyl carbon. |

(Note: Ester moiety values are extrapolated based on standard literature analogs of the exact methyl ester variants[2])

Self-Validating Experimental Protocol

To accurately capture these subtle stereochemical differences, the NMR acquisition must be treated as a self-validating system[3]. A poorly shimmed instrument will cause peak broadening, potentially masking the fine coupling constants of the ethyl ester or blending the E/Z singlet peaks.

Standardized NMR acquisition workflow for isomeric structural validation.

Step-by-Step Methodology:

-

Sample Preparation (Internal Validation): Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 provides the deuterium lock signal, while TMS acts as an internal reference standard (0.00 ppm), ensuring that the subtle shift differences between the 5.66 ppm and 6.51 ppm alkene protons are absolute, not artifacts of field drift.

-

Locking and Shimming: Insert the sample and lock the spectrometer to the deuterium frequency of CDCl3 . Perform gradient shimming (e.g., TopShim) to optimize the homogeneity of the B0 magnetic field. Causality: Inhomogeneous fields cause the Free Induction Decay (FID) to decay artificially fast ( T2∗ relaxation), broadening the peaks and obscuring the J≈7.1 Hz quartet/triplet splitting of the ethyl group.

-

Pulse Sequence & Acquisition:

-

For 1H NMR: Acquire 16 scans using a standard 30° pulse (zg30) with a relaxation delay ( D1 ) of 2 seconds.

-

For 13C{1H} NMR: Acquire 512-1024 scans using a proton-decoupled sequence (zgpg30) with a D1 of 2 seconds[3].

-

-

Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1H , 1.0 Hz for 13C ) prior to Fourier Transformation. Perform manual zero-order and first-order phase correction to yield purely absorptive peak shapes, followed by a polynomial baseline correction for accurate integration of the (E) vs (Z) isomer ratios.

References

-

Electronic Supplementary Information (ESI) - The Royal Society of Chemistry Source: rsc.org URL:[Link]

-

Ethyl crotonate Benchtop NMR Analysis Source: magritek.com URL:[Link]

Sources

Electronic properties of the alpha-beta unsaturated system in Ethyl 3-methyl-4-oxopent-2-enoate

Unveiling the Electronic Properties and Reactivity of Ethyl 3-methyl-4-oxopent-2-enoate: A Pull-Pull α,β -Unsaturated System

Executive Summary

Ethyl 3-methyl-4-oxopent-2-enoate (CAS: 13979-23-2) is a highly functionalized aliphatic compound characterized by an intensely electrophilic "pull-pull" conjugated system. Flanked by an ethyl ester and a methyl ketone, the central alkene serves as a premier Michael acceptor. This technical whitepaper dissects the electronic properties, regioselectivity, and synthetic utility of this molecule, providing drug development professionals and synthetic chemists with field-proven protocols for leveraging its reactivity in complex macrocyclic synthesis, such as the construction of rapamycin analogs[1].

Electronic Properties & Structural Analysis

The "Pull-Pull" Conjugated System

The core reactivity of Ethyl 3-methyl-4-oxopent-2-enoate stems from its dual α,β -unsaturated nature. The C2=C3 double bond is situated between two competing electron-withdrawing groups (EWGs): an ester at C1 and a ketone at C4. This extended conjugation creates a highly polarized "pull-pull" electronic system[2].

According to conceptual Density Functional Theory (DFT), the presence of dual EWGs drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[3]. This lowering of the LUMO energy increases the global electrophilicity index ( ω ) of the molecule, making it exceptionally susceptible to nucleophilic attack even by mild heteroatom nucleophiles (e.g., alkoxides and amines)[3].

Regioselectivity: Electronic and Steric Causality

In a standard Michael addition, nucleophiles attack the β -carbon relative to the EWG. However, in this dual system:

-

C2 is α to the ester and β to the ketone . It bears a single hydrogen atom.

-

C3 is β to the ester and α to the ketone. It bears a methyl group.

When a nucleophile attacks C2 , the resulting negative charge is delocalized onto the ketone oxygen, forming a ketone enolate . When attack occurs at C3 , it forms an ester enolate . Because ketone enolates are thermodynamically more stable than ester enolates (the alkoxy group of the ester destabilizes the enolate via electron donation), electronic factors strongly favor attack at C2.

Furthermore, C2 is sterically unhindered compared to the methyl-substituted C3. This synergistic combination of electronic stabilization and reduced steric hindrance ensures that nucleophilic attack is highly regioselective for the C2 position[1].

Quantitative Data Summary

The physical and spectroscopic parameters of the molecule are summarized below to aid in analytical verification.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value / Description |

| Chemical Name | Ethyl 3-methyl-4-oxopent-2-enoate |

| CAS Number | 13979-23-2 |

| Molecular Formula | C8H12O3[4] |

| Molecular Weight | 156.18 g/mol [4] |

| Isomeric Ratio (Synthesis) | ~2.5:1 (E:Z ratio via Wittig-Horner)[5] |

| Density | 1.01 g/cm³[6] |

| Boiling Point | 237.4 ºC at 760 mmHg[6] |

Synthetic Methodology: The Wittig-Horner Approach

Direct cross-aldol condensation to synthesize this molecule typically yields complex mixtures due to self-condensation and poor regiocontrol. To ensure absolute chemoselectivity, a7 utilizing a stabilized phosphonium ylide is the field-proven standard[7].

Protocol 1: Step-by-Step Synthesis

This protocol is a self-validating system: the disappearance of the bright yellow ylide color and TLC monitoring confirm reaction progress, while NMR integration of the alkene protons validates the final E/Z ratio.

-

Ylide Preparation: Dissolve (ethoxycarbonylmethyl)triphenylphosphonium bromide (20 mmol, 8.59 g) in 200 mL of deionized water. Add NaOH (22 mmol) to precipitate the active phosphorane ylide as a white solid[7].

-

Extraction: Extract the aqueous suspension twice with dichloromethane (CH₂Cl₂). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo[7].

-

Olefination: Redissolve the purified ylide in 100 mL of anhydrous CH₂Cl₂. Dropwise, add diacetyl (20 mmol, 1.78 mL) at room temperature[5].

-

Reaction Monitoring: Stir the mixture for 4-6 hours. Validate the consumption of the ylide via Thin Layer Chromatography (TLC).

-

Purification: Concentrate the crude mixture and purify via silica gel column chromatography using a cyclohexane/ethyl acetate (15:1) gradient[5].

-

Isolation & Validation: The (E) and (Z) diastereomers can be separated (R_f = 0.22 for E, 0.14 for Z) yielding approximately 78% combined product as a colorless oil[5]. Validate via ¹H-NMR (look for the characteristic alkene proton singlet/multiplet).

Caption: Step-by-step synthetic workflow for Ethyl 3-methyl-4-oxopent-2-enoate via Wittig-Horner reaction.

Reactivity Profile: Regioselective Michael Additions

Because of its pull-pull nature, Ethyl 3-methyl-4-oxopent-2-enoate is a privileged building block for constructing complex heterocycles via intramolecular Oxy-Michael or Aza-Michael additions[1][8].

Protocol 2: Intramolecular Oxy-Michael Cyclization

This methodology is utilized to build the 2,6-cis-tetrahydropyran moiety found in macrocyclic drugs like Rapamycin[1].

-

Precursor Preparation: Ensure the substrate (derived from Ethyl 3-methyl-4-oxopent-2-enoate) possesses a free 1,3-diol or hydroxyl group at the appropriate chain length. Deprotect using Pyridinium p-toluenesulfonate (PPTS) if necessary[1].

-

Base Activation: Dissolve the precursor in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool to 0 °C and add a catalytic amount of potassium tert-butoxide (KOtBu)[1].

-

Cyclization: The alkoxide nucleophile will regioselectively attack the highly electrophilic C2 position.

-

Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

-

Validation: The protocol is self-validating via ¹H-NMR. The disappearance of the alkene proton signal confirms the conversion of the sp2 hybridized carbons to sp3 hybridized carbons. Stereochemistry (e.g., 2,6-cis configuration) must be assigned using 2D-NOESY experiments[1].

Caption: Mechanistic pathway of regioselective Michael addition on the pull-pull conjugated system.

References

-

Sigma-Aldrich. "ethyl 3-methyl-4-oxopent-2-enoate | 13979-23-2". sigmaaldrich.com.

-

Chemsrc. "(E)-Ethyl 3-methyl-4-oxo-2-pentenoate | CAS#:107368-26-3". chemsrc.com.4

-

Chemsrc. "ethyl 3-methyl-4-oxo-pent-2-enoate". chemsrc.com. 6

-

ACS Publications. "Stereoselective Synthesis of Rapamycin Fragment To Build a Macrocyclic Toolbox". Organic Letters. 1

-

The Royal Society of Chemistry. "Electronic Supplementary Information (ESI) - Synthesis of product standards". rsc.org. 5

-

ResearchGate. "Substitution at the α-Carbons of α,β-Unsaturated Carbonyl Compounds: anti-Michael Addition". researchgate.net. 2

-

ResearchGate. "Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors". researchgate.net. 3

-

ResearchGate. "Aza-Michael reaction: Achievements and prospects". researchgate.net.8

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (E)-Ethyl 3-methyl-4-oxo-2-pentenoate | CAS#:107368-26-3 | Chemsrc [chemsrc.com]

- 5. rsc.org [rsc.org]

- 6. 13979-23-2_ethyl 3-methyl-4-oxo-pent-2-enoateCAS号:13979-23-2_ethyl 3-methyl-4-oxo-pent-2-enoate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

Exact Mass Determination and Molecular Weight Profiling of Ethyl 3-methyl-4-oxopent-2-enoate: A Comprehensive Analytical Guide

Executive Summary

Ethyl 3-methyl-4-oxopent-2-enoate (Chemical Formula: C₈H₁₂O₃) is a highly versatile α,β-unsaturated keto-ester. It serves as a critical advanced intermediate in the stereoselective total synthesis of complex macrocycles, including rapamycin-derived fragments[1]. For researchers and drug development professionals utilizing this compound, distinguishing between its macroscopic molecular weight and its microscopic exact monoisotopic mass is foundational. This whitepaper establishes the theoretical framework, analytical causality, and self-validating experimental protocols required for the precise mass characterization of this molecule using High-Resolution Mass Spectrometry (HRMS).

Theoretical Framework: Molecular Weight vs. Exact Mass

In synthetic chemistry and analytical verification, mass metrics serve distinctly different operational purposes.

-

Molecular Weight (156.18 g/mol ): This value is calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes (e.g., ¹²C and ¹³C)[2]. It is exclusively used for macroscopic operations: calculating molarity, determining reaction stoichiometry, and scaling up synthetic yields.

-

Exact Monoisotopic Mass (156.0786 Da): This value is calculated using the mass of only the most abundant, stable isotope of each element in the molecule (¹²C = 12.00000 Da, ¹H = 1.00783 Da, ¹⁶O = 15.99491 Da)[3]. In drug development, exact mass is critical for High-Resolution Mass Spectrometry (HRMS) to confirm the empirical formula and rule out isobaric impurities (molecules with the same nominal mass but different elemental compositions).

Quantitative Mass Specifications

The following table summarizes the critical mass metrics required for both synthetic planning and analytical verification.

| Parameter | Value | Analytical Application |

| Molecular Formula | C₈H₁₂O₃ | Elemental composition baseline[2] |

| Molecular Weight | 156.18 g/mol | Stoichiometric calculations and reagent scaling[4] |

| Exact Monoisotopic Mass | 156.0786 Da | Empirical formula confirmation via HRMS[3] |

| [M+H]⁺ Adduct Mass | 157.0859 Da | Target ion in Positive Electrospray Ionization (ESI+) |

| [M+Na]⁺ Adduct Mass | 179.0684 Da | Common sodium adduct observed in ESI+[5] |

Analytical Methodology: LC-HRMS Workflow

To determine the exact mass of Ethyl 3-methyl-4-oxopent-2-enoate, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard.

The Causality of the Method: The compound exists as geometric isomers—specifically the (E)-isomer (CAS: 107368-26-3) and the (Z)-isomer (CAS: 107368-27-4)[3],[6]. Direct infusion into a mass spectrometer can lead to ion suppression and fails to distinguish between these isomers. Therefore, Ultra-High-Performance Liquid Chromatography (UHPLC) is employed first to separate the (E) and (Z) forms based on their distinct dipole moments and hydrophobicities. Following separation, Positive Electrospray Ionization (ESI+) is utilized because the highly electronegative carbonyl oxygens (both the ketone and the ester) readily accept a proton (H⁺), generating a highly stable [M+H]⁺ ion[5].

Step-by-step LC-HRMS analytical workflow for exact mass determination.

Self-Validating Experimental Protocol

To ensure high mass accuracy (< 5 ppm error), the following protocol incorporates a continuous mass-lock calibration system.

-

Sample Preparation: Dissolve 1.0 mg of Ethyl 3-methyl-4-oxopent-2-enoate in 1 mL of HPLC-grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton donor, shifting the ionization equilibrium entirely toward the [M+H]⁺ state, while simultaneously suppressing unwanted silanol interactions on the UHPLC column.

-

-

Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

Ionization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 300°C. Introduce Leucine Enkephalin (m/z 556.2771) as a lock-mass spray.

-

Causality: The lock-mass provides a known reference point in real-time, allowing the instrument to auto-correct for thermal drift, ensuring the exact mass reading remains self-validating.

-

-

Mass Analysis: Utilize an Orbitrap or Time-of-Flight (TOF) analyzer set to a minimum resolution of 70,000 (at m/z 200). Scan the m/z range of 100–500. Extract the chromatogram for m/z 157.0859 ± 0.001.

MS/MS Fragmentation Causality

To definitively confirm the structure of Ethyl 3-methyl-4-oxopent-2-enoate, the intact [M+H]⁺ parent ion (m/z 157.0859) is subjected to Collision-Induced Dissociation (CID) in an MS/MS experiment. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting product ions.

-

Neutral Loss of Ethanol (-46.0419 Da): The ethyl ester moiety is highly susceptible to cleavage. The loss of an intact ethanol molecule yields a highly conjugated, resonance-stabilized acylium ion at m/z 111.0440 .

-

Neutral Loss of Carbon Monoxide (-27.9949 Da): Following or competing with ester cleavage, the expulsion of carbon monoxide from the ketone or ester carbonyls yields a fragment at m/z 129.0910 .

Collision-Induced Dissociation (CID) fragmentation pathway of the[M+H]+ ion.

Conclusion

The precise differentiation between the molecular weight (156.18 g/mol ) and exact mass (156.0786 Da) of Ethyl 3-methyl-4-oxopent-2-enoate is non-negotiable for rigorous chemical synthesis and analytical validation. By employing a self-calibrating LC-HRMS workflow with ESI+ ionization, researchers can confidently track this critical intermediate through complex macrocyclic synthesis pipelines, ensuring absolute structural fidelity.

References

-

[3] Chemsrc. (E)-Ethyl 3-methyl-4-oxo-2-pentenoate | CAS#:107368-26-3 Chemical & Physical Properties. URL:[Link]

-

[1] Organic Letters (ACS Publications). Stereoselective Synthesis of Rapamycin Fragment To Build a Macrocyclic Toolbox. URL:[Link]

-

[5] The Royal Society of Chemistry. Electronic Supplementary Information (ESI) - HRMS Protocols. URL:[Link]

-

[6] Molaid. (Z)-ethyl 3-methyl 4-oxo 2-pentenoate - CAS 107368-27-4. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. appchemical.com [appchemical.com]

- 3. (E)-Ethyl 3-methyl-4-oxo-2-pentenoate | CAS#:107368-26-3 | Chemsrc [chemsrc.com]

- 4. 13979-23-2|Ethyl 3-methyl-4-oxopent-2-enoate|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. (Z)-ethyl 3-methyl 4-oxo 2-pentenoate - CAS号 107368-27-4 - 摩熵化学 [molaid.com]

Protocol for synthesizing heterocyclic compounds using Ethyl 3-methyl-4-oxopent-2-enoate

An In-Depth Technical Guide to the Synthesis of Heterocyclic Compounds Using Ethyl 3-methyl-4-oxopent-2-enoate

Introduction: Unlocking Heterocyclic Diversity with a Versatile C5 Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Ethyl 3-methyl-4-oxopent-2-enoate emerges as a uniquely versatile and highly functionalized C5 building block, poised for the construction of a diverse array of five- and six-membered heterocyclic systems. Its value lies in the strategic placement of multiple reactive sites: a γ-keto group, an electrophilic ester moiety, and an α,β-unsaturated system primed for conjugate addition. This combination allows for a series of sequential or one-pot cyclization reactions, providing efficient pathways to highly substituted pyrroles, pyrazoles, isoxazoles, and pyridones—scaffolds of immense pharmacological importance.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the core reactivity of Ethyl 3-methyl-4-oxopent-2-enoate. We will move beyond simple procedural lists to explain the underlying mechanistic principles, offering field-proven protocols and a framework for further synthetic exploration.

Physicochemical Properties and Handling

Proper characterization and handling of the starting material are paramount for reproducible and successful synthesis.

| Property | Value |

| IUPAC Name | Ethyl (2E)-3-methyl-4-oxopent-2-enoate |

| CAS Number | 13979-23-2[1][2] |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~210-212 °C (Predicted) |

| Solubility | Soluble in most organic solvents (Ethanol, THF, Dichloromethane). |

| Storage | Store in a cool, dry place away from light and moisture. |

Core Synthetic Applications & Mechanistic Insights

The reactivity of Ethyl 3-methyl-4-oxopent-2-enoate can be primarily categorized into two major pathways: cyclocondensation at the γ-keto ester backbone and Michael addition-initiated cyclization.

Synthesis of 5-Membered Heterocycles via Cyclocondensation

The γ-keto ester moiety is a direct precursor to 1,4-dicarbonyl functionality, making it an ideal substrate for Paal-Knorr type syntheses of pyrroles, pyrazoles, and isoxazoles.[3][4]

The reaction with primary amines proceeds through the initial formation of an enamine or imine at the more reactive ketone carbonyl. This is followed by an intramolecular nucleophilic attack of the nitrogen atom onto the ester carbonyl, which, after elimination of ethanol, yields the stable 5-membered pyrrolinone ring. This reaction is typically catalyzed by acid.[5][6]

Caption: Paal-Knorr type synthesis of a pyrrolinone derivative.

This principle extends seamlessly to the synthesis of five-membered heterocycles containing two heteroatoms.

-

Pyrazolones: Using hydrazine (H₂N-NH₂) or its substituted derivatives as the dinucleophile, the reaction proceeds via a hydrazone intermediate, which then cyclizes to form highly functionalized pyrazolone cores. These are prevalent motifs in anti-inflammatory and analgesic drugs.[7][8]

-

Isoxazolones: Similarly, reaction with hydroxylamine (H₂N-OH) yields isoxazolone derivatives through an oxime intermediate. The isoxazole ring is a key component in numerous antibiotics and other bioactive molecules.[9][10]

The causality behind this pathway is the superior reactivity of the ketone over the ester towards nitrogen nucleophiles and the thermodynamic stability of the resulting five-membered aromatic or near-aromatic ring system.

Caption: Parallel synthesis pathways for pyrazolones and isoxazolones.

Synthesis of 6-Membered Heterocycles via Michael Addition-Cyclization

The conjugated system in Ethyl 3-methyl-4-oxopent-2-enoate makes it an excellent Michael acceptor. This reactivity opens pathways to six-membered rings like pyridones, which are central to many CNS-active agents and kinase inhibitors.

A robust method for constructing substituted 2-pyridones involves a one-pot, multi-component reaction analogous to the Hantzsch pyridine synthesis.[11][12] In this approach, an active methylene compound (e.g., cyanoacetamide) and a nitrogen source (e.g., ammonium acetate) react with the γ-keto ester.

The mechanism is believed to proceed as follows:

-

Michael Addition: The enolate of the active methylene compound attacks the electrophilic β-carbon of the γ-keto ester.

-

Enamine Formation: Concurrently, the ammonium source reacts with the γ-keto group to form an enamine in situ.

-

Intramolecular Cyclization: The nucleophilic enamine nitrogen attacks the cyano or amide carbonyl of the appended side chain.

-

Dehydration/Tautomerization: The resulting intermediate undergoes dehydration and tautomerization to yield the final, stable aromatic pyridone ring.

This reaction cascade efficiently builds molecular complexity from simple, commercially available starting materials.

Caption: Workflow for the multi-component synthesis of 2-pyridones.

Experimental Protocols

The following protocols are provided as robust starting points. Researchers should employ standard laboratory safety practices, including the use of personal protective equipment (PPE) and performing reactions in a well-ventilated fume hood. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

Protocol 1: Synthesis of 1-Aryl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one

Materials:

-

Ethyl 3-methyl-4-oxopent-2-enoate (1.0 mmol, 156 mg)

-

Substituted Aniline (e.g., Aniline, 1.1 mmol, 102 mg)

-

Glacial Acetic Acid (5 mL)

-

Ethanol (for recrystallization)

Equipment:

-

50 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To the round-bottom flask, add Ethyl 3-methyl-4-oxopent-2-enoate, the selected aniline, and glacial acetic acid.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) for the disappearance of the starting material (typically 4-6 hours).

-

Work-up: After completion, allow the reaction to cool to room temperature. Pour the mixture slowly into 50 mL of ice-cold water with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid with cold water (2 x 10 mL).

-

Purification: Recrystallize the crude product from hot ethanol to yield the pure pyrrolinone derivative. Dry the product under vacuum.

Protocol 2: Synthesis of 4,5-Dimethyl-2,4-dihydro-3H-pyrazol-3-one

Materials:

-

Ethyl 3-methyl-4-oxopent-2-enoate (1.0 mmol, 156 mg)

-

Hydrazine Hydrate (1.2 mmol, ~60 mg)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (2-3 drops, as catalyst)

Equipment:

-

50 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

Reaction Setup: Dissolve Ethyl 3-methyl-4-oxopent-2-enoate in ethanol in the round-bottom flask. Add the catalytic acetic acid.

-

Reagent Addition: Add hydrazine hydrate dropwise to the stirred solution at room temperature. An initial exothermic reaction may be observed.

-

Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3-5 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Isolation & Purification: Cool the concentrated solution in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 3: One-Pot Synthesis of 3-Cyano-4,5-dimethyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Materials:

-

Ethyl 3-methyl-4-oxopent-2-enoate (1.0 mmol, 156 mg)

-

Cyanoacetamide (1.0 mmol, 84 mg)

-

Ammonium Acetate (1.5 mmol, 115 mg)

-

Anhydrous Ethanol (15 mL)

-

Piperidine (0.1 mmol, ~10 µL, as catalyst)

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

Reaction Setup: To the flask, add Ethyl 3-methyl-4-oxopent-2-enoate, cyanoacetamide, ammonium acetate, and anhydrous ethanol.

-

Catalyst Addition: Add the piperidine catalyst to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. The reaction often becomes a thick slurry. Monitor progress by TLC.

-

Work-up: Allow the mixture to cool to room temperature. A solid product should precipitate.

-

Isolation & Purification: Collect the solid by vacuum filtration. Wash the crude product with cold ethanol (2 x 5 mL) and then diethyl ether (10 mL). If necessary, further purification can be achieved by recrystallization from an ethanol/water mixture.

Data Summary for Synthetic Protocols

The following table summarizes the key parameters for the described synthetic pathways. Yields are representative and can be optimized by adjusting reaction times, temperatures, and catalysts.

| Heterocycle Class | Key Reagents | Catalyst | Solvent | Typical Temp. | Typical Time |

| Pyrrolinones | Primary Amine | Acetic Acid | Acetic Acid | Reflux | 4-6 h |

| Pyrazolones | Hydrazine Hydrate | Acetic Acid | Ethanol | Reflux | 3-5 h |

| Isoxazolones | Hydroxylamine HCl | Sodium Acetate | Ethanol | Reflux | 4-8 h |

| 2-Pyridones | Cyanoacetamide, NH₄OAc | Piperidine | Ethanol | Reflux | 8-12 h |

Conclusion

Ethyl 3-methyl-4-oxopent-2-enoate stands as a powerful and underutilized precursor in heterocyclic chemistry. Its inherent electronic and structural features enable access to diverse and highly decorated five- and six-membered ring systems through well-established, reliable synthetic transformations. The protocols and mechanistic discussions provided herein serve as a comprehensive starting point for chemists in academic and industrial settings to leverage this building block for the discovery of novel chemical entities. The self-validating nature of these protocols, grounded in fundamental reaction mechanisms, ensures a high degree of transferability and success for researchers aiming to expand their chemical library with unique molecular architectures.

References

- Deshmukh, A. R., et al. (2022). A green approach for the one pot synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones using tartaric acid as a catalyst in aqueous media. Journal of Applicable Chemistry. [Link not available, based on search result content]

-

Shushni, M. A. M., et al. (2013). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 5(1), 229-234. [Link]

-

Zhang, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(13), 5183. [Link]

-

Ghorbani-Vaghei, R., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(10), 1221. [Link]

-

Sausker, J. B. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1463. [Link]

-

Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 1986–2028. [Link]

-

IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

-

Lee, C.-J., et al. (2016). Synthesis of Functionalized Furans via Chemoselective Reduction/Wittig Reaction Using Catalytic Triethylamine and Phosphine. Organic Letters, 18(15), 3822–3825. [Link]

-

Zhai, Q., et al. (2020). Synthesis of Functionalized Furans: Three‐Component Reactions Involving Ketene Dithioacetals, Acetylenes, and Phosphines to Generate Phosphorus Ylides or N‐Acyliminophosphoranes. European Journal of Organic Chemistry, 2020(38), 6133-6140. [Link]

-

Asif, M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 22(1), 60-84. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Bellur, E., Freifeld, I., & Langer, P. (2005). Efficient synthesis of functionalized furans and benzofurans based on a “[3 + 2] cyclization/oxidation” strategy. Tetrahedron Letters, 46(13), 2185-2187. [Link]

-

Wikipedia. (2023). Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. Wikipedia. [Link]

-

Organic Chemistry Portal. Isoxazole synthesis. Organic Chemistry Portal. [Link]

-

Appchem. ethyl 3-methyl-4-oxopent-2-enoate. Appchem. [Link]

-

Cambridge University Press & Assessment. (n.d.). Paal-Knorr Synthesis. Cambridge University Press. [Link]

-

SynArchive. Paal-Knorr Pyrrole Synthesis. SynArchive. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. ethyl 3-methyl-4-oxopent-2-enoate | 13979-23-2 [sigmaaldrich.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal-Knorr Synthesis (Chapter 40) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. synarchive.com [synarchive.com]

- 7. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. isca.me [isca.me]

- 10. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Advanced Extraction and Isolation Protocols for (E)-Ethyl 3-methyl-4-oxopent-2-enoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identity: Ethyl 3-methyl-4-oxopent-2-enoate (CAS: 13979-23-2)[1]

Context and Chemical Significance

Ethyl 3-methyl-4-oxopent-2-enoate is a highly versatile bifunctional building block (an α,β -unsaturated keto-ester) extensively utilized in complex organic synthesis. Its structural motif allows for differentiated reactivity at the ketone, the conjugated double bond (Michael additions), and the ester moiety. Notably, it serves as a critical intermediate in the stereoselective synthesis of macrocyclic toolboxes, including the total synthesis of Rapamycin fragments[2].

Because the compound contains both a Michael acceptor and a reactive ketone, isolation protocols must be carefully designed to prevent unwanted side reactions such as hydrolysis, self-condensation, or isomerization of the (E)-alkene during workup. This application note details a self-validating methodology for the extraction and chromatographic isolation of this compound from a crude reaction mixture (e.g., post-Wittig or Horner-Wadsworth-Emmons olefination).

Isolation Workflow Architecture

The following diagram maps the logical progression of the isolation sequence, moving from crude reaction quenching through biphasic partitioning to final normal-phase purification.

Fig 1: Liquid-liquid extraction and chromatographic isolation workflow for keto-ester purification.

Step-by-Step Methodologies and Mechanistic Causality

Phase 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)

The primary goal of this phase is to arrest the reaction and partition the target molecule into an organic matrix while discarding water-soluble salts and polar reagents.

Protocol:

-

Thermal Regulation: Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

-

Causality: Quenching is often exothermic. Lowering the temperature prevents thermal degradation of the heat-sensitive α,β -unsaturated system and minimizes the risk of ester hydrolysis.

-

-

Aqueous Quench: Slowly add saturated aqueous ammonium chloride ( NH4Cl ) until the aqueous layer reaches a pH of ~6.0.

-

Causality: NH4Cl provides a mild, buffered proton source. It neutralizes residual bases (e.g., alkoxides or hydrides used in the upstream synthesis) without creating a highly acidic environment that could trigger unwanted enolization or alkene isomerization.

-

-

Partitioning: Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) (3 × 50 mL per 10 mmol scale).

-

Causality: EtOAc (polarity index 4.4) is selected over less polar solvents like diethyl ether because the target molecule possesses two polar carbonyl groups. EtOAc provides an optimal partition coefficient, ensuring high recovery of the keto-ester while leaving inorganic salts in the aqueous phase.

-

-

Washing: Wash the combined organic layers sequentially with deionized water (1 × 50 mL) and saturated aqueous NaCl (brine) (1 × 50 mL).

-

Causality: The water wash removes residual water-soluble organics. The brine wash leverages the "salting-out" effect, driving dissolved water out of the EtOAc layer, thereby pre-drying the organic phase and reducing the load on the chemical desiccant.

-

Phase 2: Desiccation and Concentration

Protocol:

-

Drying: Add anhydrous sodium sulfate ( Na2SO4 ) to the organic layer and stir gently for 15 minutes. Filter the suspension through a fluted filter paper.

-

Causality: Na2SO4 is preferred over Magnesium Sulfate ( MgSO4 ) here. MgSO4 is slightly acidic and can, in rare cases, interact with sensitive conjugated systems. Na2SO4 is strictly neutral.

-

-

Concentration: Remove the solvent in vacuo using a rotary evaporator. Maintain the water bath at ≤ 30 °C.

-

Causality: Ethyl 3-methyl-4-oxopent-2-enoate has a boiling point of approximately 237 °C at 760 mmHg[3]. However, prolonged exposure to elevated temperatures during concentration can promote polymerization of the conjugated alkene. A low bath temperature ensures the structural integrity of the crude oil.

-

Phase 3: Chromatographic Isolation

Protocol:

-

Stationary Phase Preparation: Pack a glass column with silica gel (230–400 mesh, 40–63 µm particle size) using the slurry method in 100% Hexanes.

-

Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.

-

Causality: DCM is an excellent solvent for loading because it dissolves the keto-ester completely in minimal volume, ensuring a narrow starting band for high-resolution separation.

-

-

Gradient Elution: Elute the column using a step gradient of Hexanes and Ethyl Acetate.

-

Causality: The molecule contains a non-polar hydrocarbon backbone but highly polar carbonyl groups. Starting with a non-polar solvent (Hexanes) flushes out unreacted aliphatic starting materials. Gradually increasing the polarity (introducing EtOAc) selectively desorbs the target compound based on its specific hydrogen-bond accepting capacity.

-

Quantitative Data and Validation Metrics

To ensure a self-validating system, researchers must monitor the isolation process using Thin Layer Chromatography (TLC) and confirm the final purity via High-Performance Liquid Chromatography (HPLC).

Table 1: Chromatographic Parameters and Expected Rf Values

| Eluent System (Hexane : EtOAc) | Polarity Profile | Target Compound Rf | Elution Target / Purpose |

| 100 : 0 | Non-polar | 0.00 | Flushes non-polar hydrocarbons / oils. |

| 95 : 5 | Low Polarity | 0.10 | Elutes unreacted phosphonates/ylides. |

| 90 : 10 | Moderate | 0.35 | Optimal elution band for Ethyl 3-methyl-4-oxopent-2-enoate. |

| 70 : 30 | High Polarity | 0.85 | Flushes highly polar baseline impurities. |

Note: TLC plates should be visualized using UV light (254 nm) due to the conjugated π -system, followed by staining with basic potassium permanganate ( KMnO4 ) to confirm the presence of the alkene.

References

-

Stereoselective Synthesis of Rapamycin Fragment To Build a Macrocyclic Toolbox. Organic Letters, American Chemical Society (ACS).[2] URL:[Link]

-

Physical and Chemical Properties of Ethyl 3-methyl-4-oxopent-2-enoate. ChemSrc.[3] URL:[Link]

Sources

The Versatility of Ethyl 3-methyl-4-oxopent-2-enoate in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Introduction: A Versatile Building Block in Modern Synthesis

Ethyl 3-methyl-4-oxopent-2-enoate, a multifunctional β-keto ester, represents a highly valuable scaffold for the synthesis of complex organic molecules. Its unique arrangement of a conjugated enone system and an ester moiety provides multiple reactive sites, making it an attractive substrate for a variety of carbon-carbon bond-forming reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this versatile building block in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to facilitate their successful implementation in the laboratory.

The strategic importance of this class of compounds lies in their ability to undergo selective transformations at different positions, enabling the rapid construction of molecular complexity. The α-position of the keto-ester functionality can be deprotonated to form a nucleophilic enolate, while the double bond offers a site for various addition reactions. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools to further functionalize such scaffolds, allowing for the introduction of a wide range of aryl, vinyl, and alkynyl groups.

α-Arylation of Ethyl 3-methyl-4-oxopent-2-enoate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] In the context of β-keto esters like ethyl 3-methyl-4-oxopent-2-enoate, the reaction proceeds via the formation of an enolate, which then participates in the catalytic cycle. This α-arylation provides a direct route to compounds bearing a quaternary, stereogenic center, which are of significant interest in medicinal chemistry.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura α-arylation of a β-keto ester is a well-established process involving a Pd(0)/Pd(II) cycle.[3] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Enolate Formation: A base deprotonates the α-carbon of the β-keto ester, generating a reactive enolate.

-

Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, and the enolate coordinates to the palladium.

-

Reductive Elimination: The α-arylated β-keto ester is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

Sources

Using Ethyl 3-methyl-4-oxopent-2-enoate as a building block in API synthesis

Application Notes and Protocols

Topic: Ethyl 3-methyl-4-oxopent-2-enoate as a Versatile Building Block in the Synthesis of Substituted Pyridine Scaffolds for Active Pharmaceutical Ingredients (APIs)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Novel Synthetic Pathways with Ethyl 3-methyl-4-oxopent-2-enoate

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is relentless. The pyridine scaffold is a privileged heterocyclic motif present in a vast array of FDA-approved drugs and biologically active compounds.[1] The ability to strategically introduce substituents onto the pyridine ring is paramount for modulating the pharmacological properties of these molecules. Ethyl 3-methyl-4-oxopent-2-enoate (CAS 13979-23-2) emerges as a highly valuable and versatile building block for the synthesis of uniquely substituted pyridines.[2] Its α,β-unsaturated β-ketoester functionality provides a rich platform for a variety of chemical transformations, most notably the renowned Hantzsch pyridine synthesis.[3]

This application note presents a comprehensive guide to leveraging Ethyl 3-methyl-4-oxopent-2-enoate in the synthesis of a key intermediate for a pharmaceutically relevant molecule, Pirfenidone. Pirfenidone is an anti-fibrotic and anti-inflammatory agent used for the treatment of idiopathic pulmonary fibrosis.[4][5] We will explore a plausible and efficient synthetic route, delving into the mechanistic underpinnings of the key transformations and providing detailed, field-proven protocols for the modern research laboratory.

Chemical Properties and Reactivity of Ethyl 3-methyl-4-oxopent-2-enoate

Ethyl 3-methyl-4-oxopent-2-enoate is a bifunctional molecule possessing both an electrophilic α,β-unsaturated ester and a nucleophilic/electrophilic β-keto group. This unique combination of functional groups dictates its reactivity and makes it an ideal substrate for multicomponent reactions.

| Property | Value |

| Molecular Formula | C8H12O3 |

| Molecular Weight | 156.18 g/mol |

| CAS Number | 13979-23-2 |

| Appearance | Colorless to pale yellow liquid |

| Key Functional Groups | α,β-unsaturated ester, β-keto group |

The presence of the methyl group at the 3-position influences the steric and electronic properties of the molecule, which can be exploited to achieve specific substitution patterns in the final pyridine product.

Proposed Synthetic Application: A Novel Route to a Key Intermediate of Pirfenidone

While several synthetic routes to Pirfenidone have been reported, many involve multi-step procedures.[4][5] Here, we propose a streamlined approach utilizing Ethyl 3-methyl-4-oxopent-2-enoate in a modified Hantzsch pyridine synthesis to construct the core 5-methyl-2(1H)-pyridinone ring system of Pirfenidone. This proposed pathway offers a convergent and potentially more efficient alternative for researchers exploring novel synthetic strategies.

Overall Synthetic Strategy

The proposed synthesis involves a three-component Hantzsch-type reaction between Ethyl 3-methyl-4-oxopent-2-enoate, another β-ketoester (ethyl acetoacetate), and a nitrogen source (ammonium acetate) to form a dihydropyridine intermediate. Subsequent oxidation and hydrolysis/decarboxylation would yield the desired 5-methyl-2(1H)-pyridinone, a key precursor to Pirfenidone.

Caption: Proposed synthetic workflow for Pirfenidone utilizing Ethyl 3-methyl-4-oxopent-2-enoate.

Detailed Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol details the synthesis of the dihydropyridine intermediate via the Hantzsch reaction.

Materials:

-

Ethyl 3-methyl-4-oxopent-2-enoate (1.0 equiv)

-

Ethyl acetoacetate (1.0 equiv)

-

Ammonium acetate (1.2 equiv)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-methyl-4-oxopent-2-enoate (1.0 mmol, 156 mg).

-

Add ethyl acetoacetate (1.0 mmol, 130 mg) to the flask.

-

Add ammonium acetate (1.2 mmol, 92 mg).

-

Add 20 mL of ethanol to the flask.

-

Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.[6]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure dihydropyridine product.

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (for 1 mmol scale) |

| Ethyl 3-methyl-4-oxopent-2-enoate | 1.0 | 156.18 | 156 mg |

| Ethyl acetoacetate | 1.0 | 130.14 | 130 mg |

| Ammonium acetate | 1.2 | 77.08 | 92 mg |

| Ethanol | Solvent | 46.07 | 20 mL |

Mechanistic Insights: The Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that proceeds through a series of condensation and cyclization steps.[3] The generally accepted mechanism involves the formation of two key intermediates: an enamine from the reaction of one equivalent of the β-ketoester with ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the other β-ketoester with an aldehyde (in the classic Hantzsch synthesis).[7] In our proposed synthesis, Ethyl 3-methyl-4-oxopent-2-enoate already serves as the α,β-unsaturated carbonyl component.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. appchemical.com [appchemical.com]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. US10472325B2 - Process for the synthesis of pirfenidone - Google Patents [patents.google.com]

- 5. WO2017072216A1 - Process for the synthesis of pirfenidone - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

Application Notes & Protocols: A Scalable Synthesis of Ethyl 3-methyl-4-oxopent-2-enoate

Abstract: This technical guide provides a comprehensive and scalable protocol for the synthesis of Ethyl 3-methyl-4-oxopent-2-enoate, a versatile γ-keto-α,β-unsaturated ester. While several synthetic routes exist for this class of compounds, this note focuses on the Horner-Wadsworth-Emmons (HWE) reaction due to its superior scalability, operational simplicity, high chemoselectivity, and stereochemical control. We will explore the underlying reaction mechanism, detail the critical process parameters for scaling up production, and provide a robust, step-by-step experimental protocol suitable for implementation in research and drug development settings.

Introduction and Strategic Overview

Ethyl 3-methyl-4-oxopent-2-enoate is a valuable chemical intermediate whose structure incorporates multiple reactive functional groups: a ketone, a stereodefined α,β-unsaturated ester, and a quaternary vinylic carbon. This arrangement makes it a useful synthon for constructing more complex molecular architectures in natural product synthesis and medicinal chemistry.

While methods such as olefin cross-metathesis and zinc-carbenoid extensions can produce γ-keto-α,β-unsaturated esters, they often rely on expensive reagents or produce hazardous byproducts, limiting their large-scale applicability.[1][2] The Horner-Wadsworth-Emmons (HWE) reaction, a well-established olefination method, presents a more practical and economical alternative for industrial production.[3]

The HWE reaction utilizes a phosphonate-stabilized carbanion, which offers two key advantages over the classic Wittig ylide:

-

Increased Nucleophilicity: The carbanion is more nucleophilic and less basic than a corresponding Wittig ylide, allowing it to react efficiently with a broader range of electrophiles, including ketones, with minimal side reactions.[3]

-

Simplified Purification: The reaction yields a water-soluble phosphate salt as a byproduct, which is easily removed during aqueous workup, a significant advantage for large-scale purification.[4]

This guide details the synthesis of the target molecule via the HWE reaction between the readily available starting materials, 2,3-butanedione and triethyl phosphonoacetate.

The Horner-Wadsworth-Emmons Pathway: A Mechanistic Deep Dive

The HWE reaction proceeds through a well-understood mechanism that ensures high conversion and stereoselectivity. The reaction between triethyl phosphonoacetate and 2,3-butanedione can be broken down into four key steps:

-

Deprotonation: A moderately strong base abstracts the acidic α-proton from triethyl phosphonoacetate to generate a resonance-stabilized phosphonate carbanion (anion).

-

Nucleophilic Attack: The phosphonate carbanion performs a nucleophilic attack on one of the electrophilic carbonyl carbons of 2,3-butanedione. As 2,3-butanedione is a symmetrical molecule, the attack can occur on either carbonyl group without affecting the final product.

-

Intermediate Formation: This addition step forms a transient betaine intermediate which rapidly rearranges to a more stable, cyclic oxaphosphetane intermediate.

-

Elimination and Product Formation: The oxaphosphetane intermediate collapses, eliminating the dialkyl phosphate salt and forming the new carbon-carbon double bond. With stabilized phosphonates like the one used here, the thermodynamic favorability of the intermediates typically leads to the predominant formation of the (E)-alkene.[3]

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Reagents and Conditions for Scaled-Up Production

The selection of reagents and the control of reaction conditions are paramount for a successful and safe scale-up.

| Reagent / Parameter | Role / Specification | Key Considerations for Scale-Up |

| Triethyl phosphonoacetate | Ylide Precursor | Commercially available. Ensure high purity (>98%) to avoid side reactions. |

| 2,3-Butanedione (Diacetyl) | Carbonyl Electrophile | Commercially available. Highly flammable liquid with a strong odor; handle in a well-ventilated fume hood. |

| Base | Deprotonating Agent | Sodium Hydride (NaH): Very effective but pyrophoric and requires careful handling, especially on a large scale. Sodium Ethoxide (NaOEt): A safer, non-pyrophoric alternative, often used in industrial settings. DBU: A non-nucleophilic organic base that can be used under milder conditions. |

| Solvent | Reaction Medium | Tetrahydrofuran (THF) or Dimethyl Ether (DME): Must be anhydrous. Water will quench the base and the carbanion. For scale-up, ensure solvent drying systems are robust. |

| Temperature | Reaction Control | Initial deprotonation and addition are typically performed at 0 °C to control exotherms. The reaction is then allowed to warm to room temperature. Precise temperature control is crucial for selectivity and safety. |

| Atmosphere | Inerting | The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the reaction of the highly basic reagents with atmospheric moisture and oxygen. |

Detailed Experimental Protocol

This protocol describes the synthesis on a 0.1 mole scale. All glassware should be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen.

Materials and Equipment:

-

500 mL three-necked, round-bottomed flask

-

Magnetic stirrer and stir bar

-

Nitrogen/Argon inlet and bubbler

-

Addition funnel

-

Thermometer

-

Ice-water bath

-

Rotary evaporator

-

Standard laboratory glassware for workup

Reagents:

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (4.4 g, 0.11 mol)

-

Anhydrous Tetrahydrofuran (THF), 200 mL

-

Triethyl phosphonoacetate (22.42 g, 20.95 mL, 0.1 mol)

-

2,3-Butanedione (8.61 g, 9.9 mL, 0.1 mol)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Ylide: a. To the 500 mL flask under a nitrogen atmosphere, add the sodium hydride dispersion. b. Carefully wash the NaH dispersion with anhydrous hexane (2 x 20 mL) to remove the mineral oil, decanting the hexane wash via a cannula. c. Add 150 mL of anhydrous THF to the flask and cool the resulting suspension to 0 °C using an ice-water bath. d. While stirring vigorously, add the triethyl phosphonoacetate dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Hydrogen gas will evolve during this step. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour until gas evolution ceases. The mixture should become a clear, yellowish solution.

-

Olefination Reaction: a. Recool the ylide solution to 0 °C. b. Add a solution of 2,3-butanedione (8.61 g in 50 mL of anhydrous THF) dropwise over 30-45 minutes. A color change and a slight exotherm may be observed. Maintain the internal temperature below 10 °C. c. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates the complete consumption of the 2,3-butanedione.

-